3-Amino-4-(benzyloxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

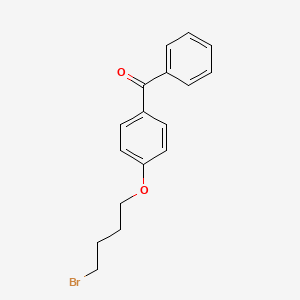

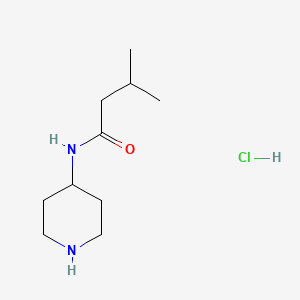

3-Amino-4-(benzyloxy)benzoic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Luminescent Properties and Coordination Compounds

3-Amino-4-(benzyloxy)benzoic acid derivatives have been utilized in the synthesis of lanthanide coordination compounds, exploring the impact of electron-withdrawing and electron-donating groups on photophysical properties. The synthesis involved three derivatives of 4-benzyloxy benzoic acid, with varying substituents to test their influence on the luminescence of terbium (Tb³⁺) and europium (Eu³⁺) complexes. The study found that electron-releasing substituents on the ligand increased the electron density and enhanced the photoluminescence of Tb³⁺ complexes. In contrast, electron-withdrawing groups decreased the luminescence efficiency due to energy dissipation via π*-n transitions and involvement of ILCT bands, indicating the potential of these derivatives in the development of luminescent materials (Sivakumar et al., 2010).

Peptidomimetics and Combinatorial Chemistry

A novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has shown promise as a building block for peptidomimetics and a scaffold in combinatorial chemistry. Its synthesis from 4-aminobenzoic acid involved regioselective amidomethylation, yielding a compound with three distinct functionalities suitable for selective reactions. This adaptability demonstrates the compound's utility in synthesizing complex peptidomimetics and its role in expanding the toolbox for drug discovery and material science applications (Pascal et al., 2000).

Microbial Biosynthesis

In a study on microbial biosynthesis, 3-amino-benzoic acid (3AB) was identified as a crucial building block for producing various natural products with biological activities. A microbial system in Escherichia coli was engineered for de novo production of 3AB from glucose. The study established an E. coli-E. coli co-culture system, optimizing the biosynthetic pathway for 3AB production, and demonstrated a significant increase in yield. This research highlights the potential of microbial biosynthesis in sustainable production of valuable chemical compounds from simple substrates like glucose, offering a greener alternative to traditional chemical synthesis methods (Zhang & Stephanopoulos, 2016).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) through single exposure . Therefore, personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Orientations Futures

Mécanisme D'action

Target of Action

3-Amino-4-(benzyloxy)benzoic acid is primarily used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of two organic compounds to form a new carbon-carbon bond. The reaction is facilitated by a palladium catalyst and a base .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Propriétés

IUPAC Name |

3-amino-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWAEHIRRCOHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)